molecular formula C7H12O2S B060805 methyl (3R)-thiane-3-carboxylate CAS No. 161404-77-9

methyl (3R)-thiane-3-carboxylate

Cat. No.: B060805
CAS No.: 161404-77-9
M. Wt: 160.24 g/mol
InChI Key: KETAAZUFHKFVOH-LURJTMIESA-N
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Description

®-methyl tetrahydro-2H-thiopyran-3-carboxylate is a chiral compound belonging to the class of thiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated esters under basic conditions . This reaction forms the thiopyran ring system, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of thiopyran derivatives often employs scalable and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable example . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-methyl tetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiopyran derivatives.

Scientific Research Applications

®-methyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl tetrahydro-2H-thiopyran-3-carboxylate is unique due to its specific chiral configuration and the presence of the thiopyran ring. This configuration can result in distinct biological activities and interactions compared to other similar compounds.

Properties

CAS No.

161404-77-9

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

methyl (3R)-thiane-3-carboxylate

InChI

InChI=1S/C7H12O2S/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

KETAAZUFHKFVOH-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@H]1CCCSC1

SMILES

COC(=O)C1CCCSC1

Canonical SMILES

COC(=O)C1CCCSC1

Synonyms

2H-Thiopyran-3-carboxylicacid,tetrahydro-,methylester,(R)-(9CI)

Origin of Product

United States

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